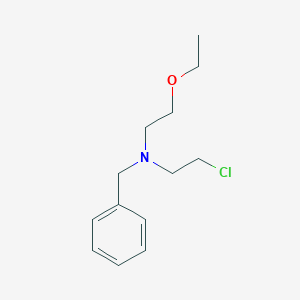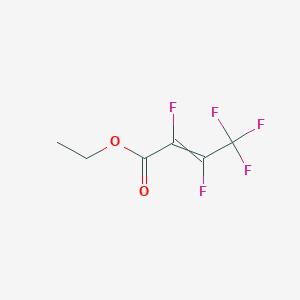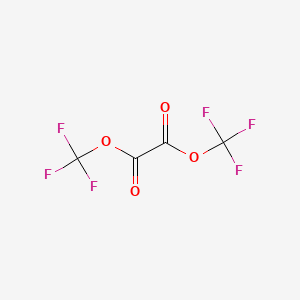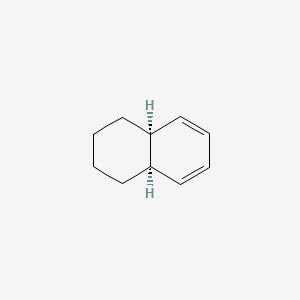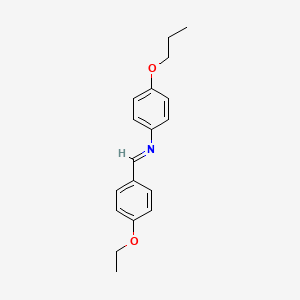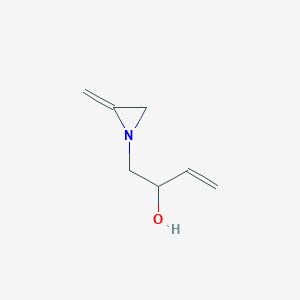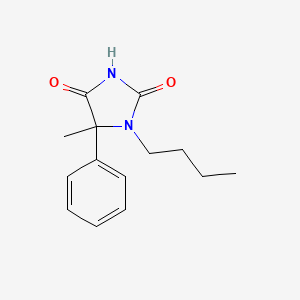
1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. This compound is characterized by its unique structure, which includes a butyl group, a methyl group, and a phenyl group attached to the imidazolidine ring.
Preparation Methods
The synthesis of 1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with formaldehyde, followed by intramolecular cyclization and aromatization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the phenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Butyl-5-methyl-5-phenylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:
- 5-tert-Butyl-5-phenylimidazolidine-2,4-dione
- 5-(4-tert-Butylphenyl)-5-methylimidazolidine-2,4-dione
- 5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct reactivity and biological activity.
Properties
CAS No. |
6308-99-2 |
|---|---|
Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
1-butyl-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H18N2O2/c1-3-4-10-16-13(18)15-12(17)14(16,2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,17,18) |
InChI Key |
ULNDIJJWKNDFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)NC(=O)C1(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



